Gallium Ga-68 Gozetotide Exhibits Superior Tumor Uptake in Metastatic Lesions Compared to 68Ga-P137
In a head-to-head prospective study of 16 patients with suspected prostate cancer, gallium Ga-68 gozetotide demonstrated significantly higher SUVmax in metastatic lesions compared to the novel PSMA-targeting agent 68Ga-P137. For bone metastases, the SUVmax was 14.9 ± 7.2 versus 9.1 ± 4.4 (P<0.05); for lymph node metastases, 14.4 ± 5.0 versus 7.5 ± 2.4 (P<0.05); and for liver metastases, 13.9 ± 2.0 versus 8.8 ± 2.4 (P<0.05) [1].
| Evidence Dimension | Maximum Standardized Uptake Value (SUVmax) in Metastatic Lesions |
|---|---|
| Target Compound Data | SUVmax: 14.9 ± 7.2 (bone), 14.4 ± 5.0 (lymph node), 13.9 ± 2.0 (liver) |
| Comparator Or Baseline | 68Ga-P137: SUVmax 9.1 ± 4.4 (bone), 7.5 ± 2.4 (lymph node), 8.8 ± 2.4 (liver) |
| Quantified Difference | P<0.05 for all comparisons; approximately 1.6-fold to 1.9-fold higher uptake |
| Conditions | Prospective clinical study; PET/CT imaging at 1 hour post-injection in patients with suspected prostate cancer |
Why This Matters
Higher SUVmax in metastatic lesions translates to improved lesion conspicuity and potential for enhanced detection sensitivity, which is critical for accurate staging and treatment planning in prostate cancer management.
- [1] Chen Y, Zhang J, et al. Head-to-Head Comparison of 68Ga-PSMA-11 with 68Ga-P137 in Patients with Suspected Prostate Cancer. Mol Pharm. 2023;20(11):5646-5654. doi:10.1021/acs.molpharmaceut.3c00279 View Source
